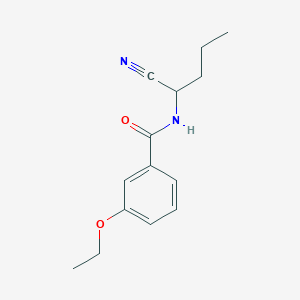

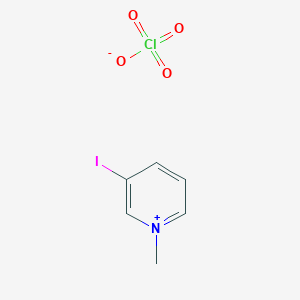

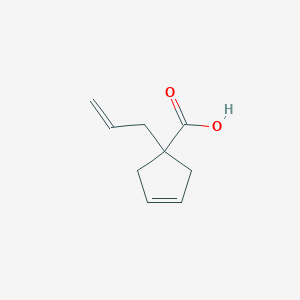

![molecular formula C18H22F6N2O4 B2513161 N-[2-(pentanoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide CAS No. 338404-49-2](/img/structure/B2513161.png)

N-[2-(pentanoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-(pentanoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as TFB-TBOA and is known for its ability to selectively inhibit glutamate transporters.

Applications De Recherche Scientifique

Molecular Assembly and Ferroelectric Response

- A study by Shishido et al. (2014) explored the molecular assemblies of benzenecarboxamide derivatives in different states such as solution, organogels, liquid crystals, and solids. They also examined their phase transition behavior and dielectric responses, which are significant in materials science and engineering.

Acid-Catalyzed Condensation Reactions

- The work of Paromov et al. (2022) delved into the acid-catalyzed condensation between benzamide and glyoxal. This study is crucial in understanding the formation mechanisms of hexaazaisowurtzitane derivatives, which are precursors for high-energy compounds.

Conformational Analysis of Ligands

- Hermon & Tshuva (2008) synthesized ethylene-bridged bis(hydroxylamino-1,3,5-triazine) compounds, serving as tetradentate ligands. Their research provides insights into the electronic structure and potential applications in catalysis and materials chemistry.

Organolithium Hetero-Aggregates Formation

- A study by Kronenburg et al. (2004) investigated the formation of unique hetero-aggregates containing lithiated arene and unreacted nBuLi. This research is pivotal in understanding the reaction mechanisms and applications in synthetic organic chemistry.

Extraction and Separation Chemistry

- Bates et al. (2012) reported on the synthesis of sulphate extractants and their effectiveness in nickel(II) sulphate extraction. This has significant implications in the field of industrial separation processes.

Polymer Science and Material Engineering

- Research by Zhang et al. (2017) focused on the synthesis of a copolymer for use as a cathode material in lithium-ion batteries. Their findings contribute to the development of more efficient and durable battery materials.

Polymerization Catalysts

- Kulkarni et al. (2014) studied the synthesis and reactivity of asymmetric bis(formamidinate) group 4 complexes in polymerization. This research aids in understanding catalytic processes in polymer chemistry.

Propriétés

IUPAC Name |

N-[2-(pentanoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F6N2O4/c1-2-3-4-15(27)25-7-8-26-16(28)13-9-12(29-10-17(19,20)21)5-6-14(13)30-11-18(22,23)24/h5-6,9H,2-4,7-8,10-11H2,1H3,(H,25,27)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJWOGSSZPSPPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NCCNC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F6N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(pentanoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

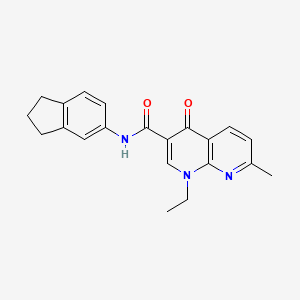

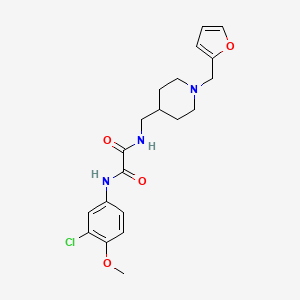

![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2513078.png)

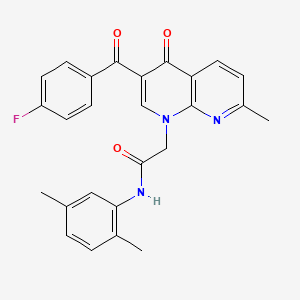

![2-bromo-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2513081.png)

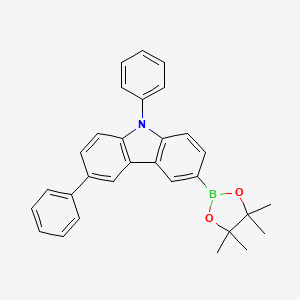

![1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one](/img/structure/B2513088.png)

![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide](/img/structure/B2513101.png)